![molecular formula C20H35NO2 B12470335 4-[4-(aminomethyl)-7a-methyl-1-methylidene-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol](/img/structure/B12470335.png)
4-[4-(aminomethyl)-7a-methyl-1-methylidene-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rosiptor involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of rosiptor would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process.
化学反応の分析
Types of Reactions
Rosiptor undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: Used as a tool compound to study phosphatase activity and signaling pathways.
Biology: Investigated for its role in modulating immune responses and inflammation.
作用機序
Rosiptor exerts its effects by activating SHIP1 (Src homology 2 domain-containing inositol-5-phosphatase 1), which plays a crucial role in regulating the PI3K (phosphoinositide 3-kinase) signaling pathway . By activating SHIP1, rosiptor reduces the concentration of pro-inflammatory signaling molecules, thereby mitigating inflammation and associated pain .
類似化合物との比較
Similar Compounds
PI3K Inhibitors: Compounds that inhibit the PI3K pathway, such as wortmannin and LY294002.
Other SHIP1 Activators: Compounds that activate SHIP1, though rosiptor is unique in its specificity and oral activity.
Uniqueness
Rosiptor stands out due to its high specificity for SHIP1 and its oral bioavailability, making it a promising candidate for therapeutic applications in inflammatory conditions .
特性
分子式 |
C20H35NO2 |
|---|---|
分子量 |
321.5 g/mol |
IUPAC名 |
4-[4-(aminomethyl)-7a-methyl-1-methylidene-3,3a,4,5,6,7-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol |
InChI |
InChI=1S/C20H35NO2/c1-13-4-5-17-16(11-21)18(7-9-19(13,17)2)20(3)8-6-15(23)10-14(20)12-22/h14-18,22-23H,1,4-12,21H2,2-3H3 |
InChIキー |
MDEJTPWQNNMAQF-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1CO)O)C2CCC3(C(C2CN)CCC3=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-amino-6-tert-butyl-N-(2,6-dimethylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12470253.png)
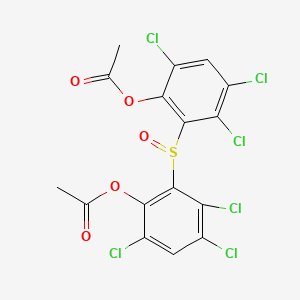

![N-[3-(cyclopropylmethyl)-4a,9-dihydroxy-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-(furan-3-yl)-N-methylprop-2-enamide;hydrochloride](/img/structure/B12470275.png)
![1-(4-fluorophenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12470282.png)
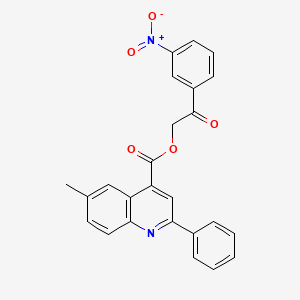
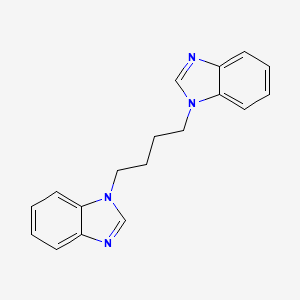

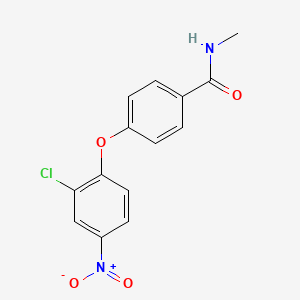
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12470312.png)

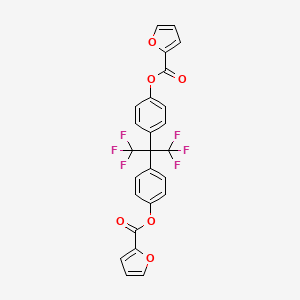
![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-methyl-N-(2-methyl-3-nitrophenyl)glycinamide](/img/structure/B12470326.png)
![N-(3-acetylphenyl)-N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]alaninamide](/img/structure/B12470332.png)
